N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(2-methoxy-2-adamantyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(16-7-13-6-14(9-16)10-17(21)8-13)12-23-19(25)20(26)24-18-5-3-2-4-15(18)11-22/h2-5,13-14,16-17H,6-10,12H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKOQFFIKJABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Cyanophenyl Intermediate: The initial step involves the preparation of the 2-cyanophenyl intermediate through a nitration reaction followed by reduction.
Methoxyadamantane Derivative Synthesis: The methoxyadamantane derivative is synthesized through a series of reactions starting from adamantane, involving methoxylation and subsequent functional group transformations.
Coupling Reaction: The final step involves coupling the cyanophenyl intermediate with the methoxyadamantane derivative using oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanophenyl derivatives.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in various organic transformations including:
- Amide Bond Formation : The compound can undergo coupling reactions to form amides with other carboxylic acids or amines.
- Substitution Reactions : It can participate in nucleophilic or electrophilic substitution reactions due to the presence of reactive functional groups.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in various biological processes. Notably:
- Acetylcholinesterase (AChE) Inhibition : It has shown promising results in inhibiting AChE, which is crucial for regulating neurotransmitter levels in neurodegenerative diseases such as Alzheimer's disease. In vitro studies have reported an IC50 value indicating effective inhibition.
| Activity Type | Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| AChE Inhibition | Cholinergic System | IC50 = 5.90 ± 0.07 μM | |
| BuChE Inhibition | Cholinergic System | IC50 = 6.76 ± 0.04 μM |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential use in antibiotic development.
Medicinal Chemistry
The therapeutic potential of this compound is being explored for various applications:
- Anti-inflammatory Properties : Research is ongoing to evaluate its effectiveness in reducing inflammation.
- Anticancer Activity : The compound is under investigation for its potential to inhibit cancer cell proliferation.
Alzheimer’s Disease Research
In studies focused on Alzheimer's disease, derivatives similar to this compound were synthesized and evaluated for dual inhibition of AChE and butyrylcholinesterase (BuChE). The findings indicated that such compounds could significantly improve cognitive function in animal models by restoring acetylcholine levels.
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) that supports its potential use in treating infections caused by these pathogens.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Comparison
Oxalamide-Based Analogs
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Contains a dimethoxybenzyl group (electron-donating) and a pyridinylethyl chain. Used as a potent umami agonist (FEMA 4233) with high metabolic stability due to resistance to amide hydrolysis . Key difference: The target compound replaces the dimethoxybenzyl group with a 2-cyanophenyl group, which may enhance binding affinity through stronger dipole interactions.
N1-(Adamant-2-yl)-N2-(2-phenylethyloxy)oxalamide (Compound 11) :
Adamantane-Containing Analogs
- N-Adamantan-1-yl-2-(4-bromophenyl)acetamide: A bromophenyl-acetamide derivative with adamantane. Synthesized via general procedures with 51% yield .
Metabolic and Toxicological Profiles
- Metabolism : Oxalamides like S336 resist amide hydrolysis in hepatocytes, favoring ester cleavage or oxidative pathways . The adamantane group in the target compound may further delay metabolism, extending half-life but risking bioaccumulation.
- Safety: The FAO/WHO established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for structurally related oxalamides, with margins of safety exceeding 500 million .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyanophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
- Adamantane moiety : Known for its stability and ability to enhance the pharmacokinetic properties of drugs.
- Oxalamide linkage : May play a role in the compound's ability to form hydrogen bonds with target proteins.
Molecular Formula
The molecular formula for this compound is , indicating a complex structure suitable for various biological interactions.
Research indicates that compounds similar to N1-(2-cyanophenyl)-N2-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)oxalamide may act through various mechanisms:
- Enzyme Inhibition : The oxalamide group can interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The cyanophenyl moiety may facilitate binding to specific receptors involved in cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
